molecular formula C21H26N2O4 B13909086 tert-butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

tert-butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B13909086
M. Wt: 370.4 g/mol
InChI Key: NVXNRAHUHWCDMD-LFABVHOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a cyano group, a cyclopropyl ring, and a methoxyphenyl moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

    Cyclopropyl Ring Formation: The cyclopropyl ring can be formed through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Attachment of the Methoxyphenyl Moiety: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a methoxybenzyl halide and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Conversion of cyano group to amine.

    Substitution: Replacement of methoxy group with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, tert-butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The cyano group and cyclopropyl ring could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-hydroxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
  • tert-Butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
  • tert-Butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Uniqueness

The uniqueness of tert-butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate lies in its combination of functional groups and structural features. The presence of a methoxy group on the phenyl ring, along with the cyano and cyclopropyl groups, imparts distinct chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

tert-butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-20(2,3)27-18(24)17-12-23(11-14-5-9-16(26-4)10-6-14)19(25)21(17,13-22)15-7-8-15/h5-6,9-10,15,17H,7-8,11-12H2,1-4H3/t17?,21-/m0/s1

InChI Key

NVXNRAHUHWCDMD-LFABVHOISA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1CN(C(=O)[C@@]1(C#N)C2CC2)CC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C(=O)C1(C#N)C2CC2)CC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.